Methyl 2-benzylisoindoline-4-carboxylate

Lipophilicity Membrane Permeability ADME

Research programs targeting intracellular antibacterial agents often face permeability challenges with polar isoindoline intermediates. Methyl 2-benzylisoindoline-4-carboxylate resolves this by offering a quantifiable LogP advantage (ΔLogP +1.52 over unsubstituted analogs), enhancing membrane penetration. - Enhanced Lipophilicity: LogP of 2.93 facilitates improved cellular uptake for bioactive molecule synthesis. - Prodrug Handle: Methyl ester enables temporary masking of carboxylic acids for optimized absorption profiles. - Process Baseline: Documented 57% synthetic yield supports cost modeling and route optimization.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 127168-92-7
Cat. No. B166133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-benzylisoindoline-4-carboxylate
CAS127168-92-7
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C17H17NO2/c1-20-17(19)15-9-5-8-14-11-18(12-16(14)15)10-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3
InChIKeyKYPYECPVZOQQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-benzylisoindoline-4-carboxylate Overview


Methyl 2-benzylisoindoline-4-carboxylate is a synthetic intermediate belonging to the isoindoline class of heterocyclic compounds, characterized by a bicyclic core with a benzyl substituent at the 2-position and a methyl carboxylate at the 4-position . Its molecular formula is C₁₇H₁₇NO₂, and it has a molecular weight of 267.32 g/mol . The compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of antibacterial agents and other bioactive molecules [1]. It is commercially available with a standard purity of ≥95% .

Why Methyl 2-benzylisoindoline-4-carboxylate Is Irreplaceable


Isoindoline derivatives with different N-substituents or ester groups exhibit significantly altered physicochemical properties and biological performance. The 2-benzyl group in methyl 2-benzylisoindoline-4-carboxylate markedly increases lipophilicity compared to unsubstituted or N-alkyl analogs, directly impacting membrane permeability, metabolic stability, and target engagement in cellular assays . Conversely, the methyl ester serves as a handle for further synthetic elaboration or prodrug strategies, unlike the free carboxylic acid which introduces a negative charge at physiological pH . Simple substitution with a different N-substituent or ester will result in a compound with a different LogP, different reactivity, and potentially different biological activity, rendering it unsuitable for applications requiring the precise physicochemical and structural profile of methyl 2-benzylisoindoline-4-carboxylate.

Methyl 2-benzylisoindoline-4-carboxylate vs. Key Analogs


Lipophilicity: 2-Benzyl vs. Unsubstituted Core

Methyl 2-benzylisoindoline-4-carboxylate exhibits a significantly higher LogP value compared to its unsubstituted analog methyl isoindoline-4-carboxylate, indicating enhanced lipophilicity and potential for improved membrane permeability .

Lipophilicity Membrane Permeability ADME

Lipophilicity: Methyl Ester vs. Free Acid

The methyl ester of 2-benzylisoindoline-4-carboxylic acid is more lipophilic than the free acid, making it a preferred intermediate for synthetic transformations or a potential prodrug to enhance oral absorption .

Prodrug Strategy Bioavailability Charge State

Synthetic Yield Benchmark

A documented synthetic route for methyl 2-benzylisoindoline-4-carboxylate achieves a 57% yield under mild conditions, providing a benchmark for process optimization and cost analysis compared to alternative routes for analogs .

Synthesis Yield Process Chemistry

Commercial Purity Standard

Methyl 2-benzylisoindoline-4-carboxylate is commercially available with a standard purity of ≥95%, a specification that ensures reliable performance in sensitive synthetic and biological assays . While this purity level is common for research chemicals, it is a critical procurement parameter that distinguishes reliable suppliers from those offering lower-grade material.

Purity Quality Control Reproducibility

Methyl 2-benzylisoindoline-4-carboxylate Applications


Synthesis of Lipophilic Antibacterial Agents

The compound's enhanced lipophilicity (LogP 2.93) makes it an ideal intermediate for constructing antibacterial isoindoline derivatives with improved membrane penetration, as exemplified by the patent literature describing its use in the synthesis of broad-spectrum antibacterial agents [1].

Cellular Permeability Optimization

When a medicinal chemistry program requires an isoindoline scaffold with increased lipophilicity to address poor cellular permeability, methyl 2-benzylisoindoline-4-carboxylate offers a quantifiable LogP advantage over unsubstituted analogs (ΔLogP +1.52), potentially improving intracellular target engagement .

Prodrug Strategy via Methyl Ester

The methyl ester functionality provides a lipophilic prodrug strategy, enabling temporary masking of the carboxylic acid group to enhance oral absorption or CNS penetration, with the ester subsequently cleaved in vivo to reveal the active acid .

Process Optimization and Cost Analysis

The documented 57% synthetic yield serves as a baseline for process chemists to evaluate and optimize manufacturing routes, enabling accurate cost projections and scalability assessments for both academic and industrial research projects .

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